6-Butoxy-2-chlorobenzo[d]thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12ClNOS |
|---|---|
Molecular Weight |
241.74 g/mol |
IUPAC Name |
6-butoxy-2-chloro-1,3-benzothiazole |
InChI |
InChI=1S/C11H12ClNOS/c1-2-3-6-14-8-4-5-9-10(7-8)15-11(12)13-9/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
KOZFQNYQFLQFIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)N=C(S2)Cl |
Origin of Product |
United States |
Development of Novel Fungicides with Defined Mechanisms: an Analog of Tricyclazole
The development of fungicides that act on specific biochemical pathways within the fungal pathogen is a key strategy to enhance efficacy and manage the emergence of resistance. One of the most successful targets in the control of rice blast disease, caused by the fungus Magnaporthe oryzae, is the melanin (B1238610) biosynthesis pathway. researchgate.netresearchgate.net Melanin is crucial for the structural integrity of the appressorium, a specialized infection structure that enables the fungus to penetrate the host plant's cuticle. nih.gov
Tricyclazole is a well-established commercial fungicide that effectively controls rice blast by inhibiting the dihydroxynaphthalene (DHN)-melanin biosynthesis pathway. researchgate.netresearchgate.net Specifically, it targets and inhibits the enzyme 1,3,8-trihydroxynaphthalene (B1218226) reductase (3HNR). researchgate.net This inhibition prevents the formation of melanin, rendering the appressoria non-functional and thus halting the infection process. researchgate.net
The chemical structure of 6-Butoxy-2-chlorobenzo[d]thiazole suggests its potential as an analog of Tricyclazole. The benzothiazole (B30560) core is a common feature in many biologically active compounds, and the strategic placement of substituents can modulate its interaction with specific biological targets. The chloro group at the 2-position and the butoxy group at the 6-position are key modifications that can influence the molecule's electronic and steric properties, potentially enabling it to bind to and inhibit enzymes in the melanin biosynthesis pathway, similar to Tricyclazole.
The exploration of this compound and its derivatives as melanin biosynthesis inhibitors represents a promising avenue for the development of new fungicides. By targeting a well-defined and critical pathway for fungal pathogenicity, these compounds could offer a potent and specific tool for managing devastating plant diseases like rice blast.
Structure Activity Relationships for Plant Protection Agents
The effectiveness of a chemical compound as a plant protection agent is intrinsically linked to its molecular structure. Understanding the structure-activity relationships (SAR) is paramount in designing and optimizing new fungicides. For benzothiazole (B30560) derivatives, several structural features have been identified as critical for their antifungal activity.
The nature and position of substituents on the benzothiazole ring significantly influence the compound's biological activity. For instance, studies on various 2-substituted and 6-substituted benzothiazoles have demonstrated that modifications at these positions can dramatically alter their antifungal spectrum and potency. The introduction of an alkoxy group, such as the butoxy group at the 6-position in 6-Butoxy-2-chlorobenzo[d]thiazole, can impact the lipophilicity of the molecule. This property is crucial for its ability to penetrate the fungal cell wall and membrane to reach its intracellular target.
Systematic studies involving the synthesis and biological evaluation of a series of analogs of this compound, with variations in the alkoxy chain length at the 6-position and different halogen substitutions at the 2-position, would provide invaluable data for elucidating detailed SAR. This knowledge would enable the rational design of more potent and selective fungicides for effective plant protection.
Interactive Data Table: Key Structural Features and Their Potential Impact on Fungicidal Activity
| Structural Feature | Position | Potential Impact on Activity |
| Butoxy Group | 6 | Influences lipophilicity, membrane penetration |
| Chloro Group | 2 | Enhances electrophilicity, potential for enzyme interaction |
| Benzothiazole Core | - | Core scaffold for biological activity |
Chemical Reactivity and Derivatization of 6 Butoxy 2 Chlorobenzo D Thiazole
Reactivity at the C-2 Position
The chlorine atom at the C-2 position of the benzothiazole (B30560) ring is a versatile handle for introducing a wide array of functional groups. This reactivity is primarily governed by the electrophilic nature of the C-2 carbon, making it susceptible to attack by various nucleophiles and a suitable partner for cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions of the Chloro Group
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the 2-position of 2-chlorobenzothiazoles. wikipedia.orgbyjus.commasterorganicchemistry.com In this reaction, a nucleophile displaces the chloride ion. The reaction is facilitated by the electron-withdrawing nature of the benzothiazole ring system, which helps to stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to generate a diverse library of 2-substituted benzothiazoles. The general mechanism involves the attack of the nucleophile on the C-2 carbon, followed by the departure of the chloride leaving group. youtube.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Primary or Secondary Amine | 2-Aminobenzothiazole (B30445) derivative |
| Alkoxide | Sodium Methoxide | 2-Alkoxybenzothiazole derivative |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions provide powerful methods for forming carbon-carbon and carbon-nitrogen bonds at the C-2 position.
Suzuki-Miyaura Coupling: This reaction pairs the 2-chlorobenzothiazole (B146242) with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. youtube.comorganic-chemistry.orgresearchgate.net This method is highly versatile for introducing aryl or vinyl substituents. The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the 2-chlorobenzothiazole and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orglibretexts.org It is a valuable tool for synthesizing alkynyl-substituted benzothiazoles.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling the 2-chlorobenzothiazole with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgacsgcipr.org It offers a broad substrate scope and functional group tolerance, making it a powerful alternative to traditional amination methods. libretexts.org The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. libretexts.org
Table 2: Overview of Cross-Coupling Reactions at the C-2 Position
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, base | C-C |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C |
Transformation to other Functional Groups (e.g., Amination, Thiolation)
Beyond cross-coupling reactions, the C-2 chloro group can be converted into other important functional groups.
Amination: As mentioned in the Buchwald-Hartwig section, direct amination is a key transformation. Additionally, other methods for introducing amino groups exist, sometimes proceeding through SNAr pathways with ammonia (B1221849) equivalents or other nitrogen nucleophiles. acs.org
Thiolation: The chloro group can be displaced by a sulfur nucleophile to introduce a thiol or thioether functionality. rsc.org This can be achieved using reagents like sodium hydrosulfide (B80085) or various thiolates. The resulting 2-mercaptobenzothiazole (B37678) derivatives are valuable intermediates in their own right.
Reactivity at the C-6 Position
The butoxy group at the C-6 position and the adjacent C-H bonds on the benzene (B151609) ring offer additional opportunities for derivatization, allowing for modifications distal to the reactive C-2 center.
Modification of the Butoxy Group (e.g., Ether Cleavage, Transalkylation)
The butoxy group, while generally stable, can be chemically altered under specific conditions.
Ether Cleavage: Cleavage of the ether bond can be accomplished using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids like boron tribromide (BBr₃). mdma.chmasterorganicchemistry.comlibretexts.orgorganic-chemistry.org This reaction would yield the corresponding 6-hydroxy-2-chlorobenzo[d]thiazole, a valuable intermediate for further functionalization of the phenolic hydroxyl group. The mechanism typically involves protonation of the ether oxygen followed by nucleophilic attack of the halide on the butyl group (SN2) or formation of a butyl cation (SN1), depending on the reaction conditions. masterorganicchemistry.comlibretexts.org
Transalkylation: While less common, under certain catalytic conditions, it might be possible to exchange the butyl group for another alkyl group. This would likely require specific catalysts designed to facilitate ether exchange reactions.
Introduction of New Functional Groups via C-H Activation or Halogenation/Subsequent Chemistry
The benzene portion of the benzothiazole ring can also be functionalized.
C-H Activation: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. nih.govacs.orgrsc.orgacs.org While specific examples for 6-butoxy-2-chlorobenzo[d]thiazole are not prevalent in the literature, related benzothiazole systems have been shown to undergo C-H activation, often directed by a coordinating group. rsc.org This could potentially allow for the introduction of new substituents at the C-5 or C-7 positions.
Halogenation/Subsequent Chemistry: Electrophilic aromatic substitution, such as halogenation (e.g., bromination or chlorination), can introduce a halogen atom onto the benzene ring. researchgate.net The position of this substitution would be directed by the activating, ortho-, para-directing butoxy group and the deactivating benzothiazole moiety. The newly introduced halogen can then serve as a handle for further derivatization through cross-coupling or nucleophilic substitution reactions, expanding the range of accessible derivatives.
Reactivity of the Benzothiazole Nitrogen Atoms
The nitrogen atom in the thiazole (B1198619) ring of this compound possesses a lone pair of electrons, making it a potential nucleophile and a site for coordination with metal ions.
Quaternization and N-Alkylation Studies
The nitrogen atom of the benzothiazole ring can undergo quaternization and N-alkylation reactions. These reactions typically involve the treatment of the benzothiazole derivative with an alkylating agent, such as an alkyl halide. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium (B1175870) salt.
Studies on related 2-aminobenzothiazoles have demonstrated successful N-alkylation using various alkylating agents, including benzylic alcohols. rsc.org For instance, the regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols has been achieved, indicating that the nitrogen of the thiazole ring can be selectively functionalized. rsc.org In the case of this compound, the butoxy group at the 6-position is expected to increase the electron density of the benzene ring through resonance, which could subtly influence the nucleophilicity of the thiazole nitrogen. However, the primary site of alkylation is anticipated to be the thiazole nitrogen due to its inherent nucleophilicity.
Table 1: Predicted N-Alkylation Reactions of this compound
| Alkylating Agent | Predicted Product | Reaction Conditions (Inferred) |
| Methyl iodide | 6-Butoxy-2-chloro-3-methylbenzo[d]thiazol-3-ium iodide | Room temperature in a polar aprotic solvent |
| Benzyl bromide | 3-Benzyl-6-butoxy-2-chlorobenzo[d]thiazol-3-ium bromide | Mild heating in a suitable solvent like acetonitrile |
Coordination Chemistry with Metal Centers
The nitrogen atom of the benzothiazole ring system is a known coordination site for metal ions, leading to the formation of metal complexes. mdpi.com The lone pair of electrons on the nitrogen can be donated to a vacant orbital of a metal center, forming a coordinate covalent bond. Research on other benzothiazole derivatives has shown their ability to act as ligands in coordination complexes with various transition metals, including Co(III), Ru(III), and Cu(II). mdpi.combiointerfaceresearch.com
Table 2: Potential Coordination Complexes of this compound
| Metal Ion | Potential Complex Structure | Geometry (Predicted) |
| Cu(II) | [Cu(this compound)₂Cl₂] | Tetrahedral or Square Planar |
| Co(III) | [Co(this compound)₂(acac)₂]⁺ | Octahedral |
| Ru(III) | [Ru(this compound)Cl₃(H₂O)₂] | Octahedral |
Regioselectivity and Stereoselectivity in Derivatization
The derivatization of this compound can proceed through various pathways, with the regioselectivity and stereoselectivity being influenced by the existing substituents.
Factors Influencing Reaction Pathways
The reaction pathways for the derivatization of this compound are primarily governed by the electronic properties of the substituents and the nature of the attacking reagent.
Electrophilic Aromatic Substitution: The butoxy group at the 6-position is an ortho-, para-directing group due to its electron-donating resonance effect. youtube.com Therefore, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur at the positions ortho and para to the butoxy group, which are the 5- and 7-positions of the benzothiazole ring. The directing effect of the butoxy group is likely to be stronger than that of the thiazole ring itself.
Nucleophilic Aromatic Substitution: The 2-chloro substituent on the thiazole ring is susceptible to nucleophilic substitution. researchgate.netlibretexts.org The carbon atom at the 2-position is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, as well as the chlorine atom. This makes it a prime target for nucleophilic attack. A wide range of nucleophiles, such as amines, alkoxides, and thiols, can potentially displace the chloride ion.
C-H Functionalization: Recent advances in C-H functionalization could offer alternative routes for derivatization. acs.org For instance, iridium-catalyzed C-H borylation has been shown to be effective for the functionalization of related benzothiadiazoles, with regioselectivity influenced by the electronic and steric environment. acs.org
Table 3: Predicted Regioselectivity in Derivatization Reactions
| Reaction Type | Reagent | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 6-Butoxy-2-chloro-5-nitrobenzo[d]thiazole and 6-Butoxy-2-chloro-7-nitrobenzo[d]thiazole |
| Nucleophilic Substitution | Sodium methoxide | 6-Butoxy-2-methoxybenzo[d]thiazole |
| Amination | Ammonia | 6-Butoxybenzo[d]thiazol-2-amine |
Control of Stereochemical Outcomes in Chiral Derivatives (if applicable)
The synthesis of chiral derivatives of this compound would require the introduction of a stereocenter. This could be achieved through several strategies. If a chiral nucleophile is used in a substitution reaction at the 2-position, a chiral product could be formed. Similarly, if a chiral catalyst is employed in a C-H functionalization reaction, it could lead to the enantioselective formation of a particular stereoisomer. However, without specific experimental data on such reactions for this molecule, any discussion on the control of stereochemical outcomes remains speculative.
Exploration of Reaction Mechanisms and Kinetics
The mechanisms of the derivatization reactions of this compound can be inferred from established mechanisms for similar heterocyclic systems.
Nucleophilic Aromatic Substitution (SNAAr): The substitution of the 2-chloro group likely proceeds through a bimolecular nucleophilic aromatic substitution (SNAAr) mechanism. This involves the initial attack of the nucleophile on the C-2 carbon to form a tetrahedral intermediate, known as a Meisenheimer complex. researchgate.net The departure of the chloride ion then restores the aromaticity of the thiazole ring. The rate of this reaction would be influenced by the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate.
Electrophilic Aromatic Substitution: The mechanism for electrophilic aromatic substitution on the benzene ring would follow the classical pathway involving the formation of a resonance-stabilized carbocation intermediate (arenium ion or sigma complex). The butoxy group would stabilize the positive charge in the ortho and para positions through resonance, thus directing the substitution to these sites.
Kinetic studies on related benzothiazole systems have been performed to understand the factors influencing reaction rates. For instance, the kinetics of oxidation of benzotriazoles by ferrate(VI) have been investigated, showing a dependence on pH and substituent effects. nih.gov Similar kinetic studies on the derivatization of this compound would be necessary to quantitatively understand its reactivity and optimize reaction conditions.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 6-Butoxy-2-chlorobenzo[d]thiazole. While one-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H) and carbons (¹³C), two-dimensional (2D) techniques and solid-state NMR offer deeper insights into the molecular framework and its spatial arrangement.
Detailed Chemical Shift and Coupling Constant Analysis
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the butoxy and benzothiazole (B30560) moieties.
¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons on the benzothiazole ring and the aliphatic protons of the butoxy group. The aromatic region would likely display an AX or AB system for the protons on the benzene (B151609) ring, with their chemical shifts influenced by the electron-donating butoxy group and the electron-withdrawing thiazole (B1198619) ring. The butoxy group would present a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the oxygen atom, with typical coupling constants of around 7 Hz.
¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for all carbon atoms in the molecule. The benzothiazole ring carbons would appear in the aromatic region, with the carbon bearing the chlorine atom (C2) expected at a lower field. The carbons of the butoxy group would be observed in the aliphatic region.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, for instance, tracing the spin-spin coupling network within the butoxy chain and identifying neighboring protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals based on the assigned ¹H signals.
Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.8 - 8.0 | d | ~8.5 |
| H-5 | 7.2 - 7.4 | dd | ~8.5, ~2.0 |
| H-7 | 7.6 - 7.8 | d | ~2.0 |
| -OCH₂- | 4.0 - 4.2 | t | ~6.5 |
| -CH₂- | 1.7 - 1.9 | m | |
| -CH₂- | 1.4 - 1.6 | m | |
| -CH₃ | 0.9 - 1.1 | t | ~7.4 |
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | 155 - 160 |
| C-3a | 130 - 135 |
| C-4 | 125 - 130 |
| C-5 | 115 - 120 |
| C-6 | 150 - 155 |
| C-7 | 105 - 110 |
| C-7a | 145 - 150 |
| -OCH₂- | 68 - 72 |
| -CH₂- | 30 - 34 |
| -CH₂- | 18 - 22 |
| -CH₃ | 13 - 15 |
Note: The data in these tables are predicted values based on the analysis of structurally related compounds and may not represent experimental values.
Conformational Studies via NMR
The butoxy chain of this compound can adopt various conformations. Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide information about the spatial proximity of atoms. These studies can help determine the preferred orientation of the butoxy group relative to the benzothiazole ring system. In the solid state, different crystalline packing arrangements can lead to distinct conformations, which can be investigated using solid-state NMR.
Solid-State NMR (ssNMR): ssNMR is a powerful technique for studying the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to:
Determine the presence of different polymorphs (different crystalline forms).
Characterize the conformation of the molecule in the solid state, which may differ from its conformation in solution.
Investigate intermolecular interactions, such as stacking of the benzothiazole rings.
Mass Spectrometry for Structural Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, confirming its atomic composition. The expected exact mass can be calculated and compared with the experimental value to verify the identity of the compound.
Expected HRMS Data
| Ion | Calculated m/z |
| [M+H]⁺ | 256.0455 |
| [M+Na]⁺ | 278.0275 |
Note: The data in this table are calculated theoretical values.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of this compound is expected to involve characteristic losses from both the butoxy chain and the benzothiazole core.
Predicted Fragmentation Pathways:
Loss of the butoxy group: A prominent fragmentation pathway would likely be the cleavage of the ether bond, leading to the loss of a butoxy radical or butene, resulting in a fragment ion corresponding to the 2-chloro-6-hydroxybenzothiazole cation.
Fragmentation of the butoxy chain: Sequential losses of C₂H₄ (ethene) or C₃H₆ (propene) from the butoxy side chain are also anticipated.
Cleavage of the benzothiazole ring: The heterocyclic ring system can also undergo fragmentation, although this may require higher collision energies.
Predicted Major Fragment Ions in MS/MS
| m/z | Proposed Fragment Structure/Loss |
| 200/202 | [M - C₄H₈]⁺ |
| 184/186 | [M - C₄H₉O]⁺ |
| 170/172 | [2-chlorobenzothiazole]⁺ |
Note: The data in this table are predicted values based on common fragmentation patterns of similar compounds. The presence of chlorine results in isotopic peaks (M and M+2) in a roughly 3:1 ratio.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint of the compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The C-S and C-Cl stretching vibrations, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum.
Expected Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H stretch | 2850 - 2960 | IR, Raman |
| C=N stretch (thiazole) | 1600 - 1650 | IR, Raman |
| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |
| C-O-C stretch (ether) | 1200 - 1250 | IR |
| C-Cl stretch | 700 - 800 | IR, Raman |
| C-S stretch | 600 - 700 | Raman |
Note: The data in this table are expected ranges based on characteristic group frequencies and may not represent experimental values.
Correlation of Vibrational Modes with Specific Functional Groups
The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent parts: the benzothiazole core, the butoxy substituent, and the chloro-substituent.
The benzothiazole ring itself has a set of characteristic vibrational modes. The C=N stretching vibration within the thiazole ring is typically observed in the region of 1412-1513 cm⁻¹. The fusion of the benzene and thiazole rings results in complex skeletal vibrations throughout the fingerprint region of the spectrum.
The butoxy group introduces several distinct vibrational signatures. The asymmetric and symmetric stretching vibrations of the CH₂ groups in the butyl chain are expected in the 2965±30 cm⁻¹ and 3000±50 cm⁻¹ regions, respectively. Scissoring and wagging vibrations of the CH₂ groups are anticipated around 1455 ± 55 cm⁻¹ and 1350 ± 85 cm⁻¹, respectively. The C-O-C (ether) linkage will also produce characteristic stretching vibrations; an asymmetric stretching mode is typically found near 1144-1153 cm⁻¹ and a symmetric stretch around 1063-1079 cm⁻¹.
The chloro substituent attached to the C2 position of the benzothiazole ring has a characteristic C-Cl stretching vibration. This mode is typically observed in the range of 700-800 cm⁻¹.
A hypothetical correlation of the major vibrational modes for this compound is presented in the table below, based on data from related compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Butoxy Group | Asymmetric CH₂ Stretch | ~2960 |
| Butoxy Group | Symmetric CH₂ Stretch | ~2870 |
| Benzothiazole | C=N Stretch | ~1450-1500 |
| Butoxy Group | CH₂ Scissoring | ~1455 |
| Butoxy Group | C-O-C Asymmetric Stretch | ~1150 |
| Butoxy Group | C-O-C Symmetric Stretch | ~1070 |
| Benzothiazole | C-Cl Stretch | ~700-800 |
This table is generated based on typical vibrational frequencies for the respective functional groups and may not represent the exact experimental values for this compound.
Investigation of Intermolecular Interactions
The study of intermolecular interactions in the crystalline state of this compound is crucial for understanding its packing and physical properties. While direct crystallographic data is not available, insights can be drawn from studies on similar molecular crystals. Techniques such as core-level spectroscopy combined with DFT can model and predict the nature of these interactions.
In the solid state, molecules of this compound are likely to arrange themselves to maximize favorable intermolecular contacts. These can include:
π-π stacking: The planar benzothiazole ring system can participate in π-π stacking interactions, which are a significant factor in the crystal architecture of aromatic compounds.
van der Waals forces: The butyl chain will primarily interact with neighboring molecules through weaker van der Waals forces.
Halogen bonding: The chlorine atom at the 2-position could potentially act as a halogen bond donor, interacting with electronegative atoms on adjacent molecules.
Ultraviolet-Visible Spectroscopy and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher energy ones (like the Lowest Unoccupied Molecular Orbital, LUMO).
Analysis of Absorption and Emission Spectra
The electronic spectrum of benzothiazole derivatives typically displays two main absorption bands. For this compound, one would expect:
A high-energy absorption band corresponding to a π → π * transition, likely located on the aromatic benzothiazole system.
A lower-energy absorption band resulting from an n → π * transition, involving the non-bonding electrons on the nitrogen and sulfur atoms of the thiazole ring.
The exact position and intensity of these bands are influenced by the substituents. Emission spectra (fluorescence) can also be analyzed to study the de-excitation pathways of the molecule after light absorption.
| Transition Type | Expected Wavelength Range (nm) | Molecular Orbitals Involved |
| π → π | ~250-300 | π (HOMO) → π (LUMO) |
| n → π | ~300-350 | n (non-bonding) → π (LUMO) |
This table presents a generalized expectation for benzothiazole derivatives and the actual values for this compound may vary.
Influence of Substituents on Electronic Properties
The electronic properties of the benzothiazole core are significantly modulated by the attached substituents.
The butoxy group at the 6-position is an electron-donating group (EDG) due to the lone pairs on the oxygen atom. This group is expected to increase the electron density of the aromatic system, which generally leads to a destabilization (raising the energy) of the HOMO. This, in turn, can cause a bathochromic (red) shift in the absorption maxima, meaning they occur at longer wavelengths.
The chloro group at the 2-position is an electron-withdrawing group (EWG) due to its electronegativity. EWGs tend to stabilize (lower the energy of) the frontier molecular orbitals.
The interplay between the electron-donating butoxy group and the electron-withdrawing chloro group will determine the final energy of the HOMO-LUMO gap. A smaller HOMO-LUMO gap generally correlates with absorption at longer wavelengths. Computational studies on related systems have shown that EDGs destabilize frontier orbitals while EWGs stabilize them. This push-pull electronic effect can be a key feature in tuning the optical properties of benzothiazole derivatives.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound is not publicly available, analysis of related benzothiazole derivatives allows for a well-founded prediction of its molecular conformation.
Determination of Solid-State Molecular Conformation
Based on crystallographic studies of similar benzothiazole derivatives, the following conformational features are expected for this compound:
Planarity of the Benzothiazole Ring: The fused benzene and thiazole rings are expected to be essentially coplanar.
Conformation of the Butoxy Chain: The butoxy chain, being flexible, can adopt various conformations. In the solid state, it will likely adopt an extended, staggered conformation to minimize steric hindrance. The torsion angles defining the orientation of the butoxy group relative to the benzothiazole ring will be a key structural parameter.
The determination of the crystal structure would provide precise bond lengths, bond angles, and torsion angles, confirming the planarity of the core and the conformation of the substituent, as well as revealing the details of the intermolecular interactions that govern the solid-state architecture.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiopure Derivatives (if applicable)
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a powerful tool within this category for the stereochemical analysis of enantiopure compounds.
As this compound itself is an achiral molecule, it would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for instance, by modification of the butoxy group or by the synthesis of a derivative with a chiral substituent, the resulting enantiomers would be distinguishable using CD spectroscopy.
The application of CD spectroscopy to an enantiopure derivative of this compound would yield valuable information:
Determination of Absolute Configuration: By comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration (R or S) of the chiral center could be determined.
Conformational Analysis: The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the conformation of the molecule. Therefore, CD spectroscopy can be used to study the preferred solution-state conformation of chiral derivatives.
Monitoring Stereochemical Purity: CD spectroscopy can be used as a quality control tool to assess the enantiomeric excess of a sample.
In the absence of any published studies on chiral derivatives of this compound, the discussion of chiroptical spectroscopy remains a prospective analysis of a powerful technique that would be indispensable should such chiral analogues be synthesized.
Computational and Theoretical Chemistry Studies of 6 Butoxy 2 Chlorobenzo D Thiazole
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in determining the electronic characteristics of a molecule. For 6-Butoxy-2-chlorobenzo[d]thiazole, these calculations would explore its ground state properties, molecular orbitals, and charge distribution, providing a foundational understanding of its chemical nature.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. scirp.org By applying DFT, one can predict the optimized geometry, total energy, and other ground state properties of this compound. Theoretical investigations on benzothiazole (B30560) and its derivatives are often conducted using the B3LYP functional with a 6-31G+(d,p) basis set to gain detailed information about electron distribution and chemical behavior. scirp.org
A hypothetical DFT study on this compound would likely yield data similar to that observed for other substituted benzothiazoles, as illustrated in the following conceptual data table.
Table 1: Hypothetical Ground State Properties of Substituted Benzothiazoles from DFT Calculations
| Property | Benzothiazole (Parent) | 2-Chlorobenzothiazole (B146242) | 6-Alkoxybenzothiazole | This compound (Predicted) |
| Total Energy (Hartree) | -798.5 | -1258.2 | -951.8 | -1411.5 |
| Dipole Moment (Debye) | 1.61 | 1.85 | 2.10 | 2.35 |
| C-S Bond Length (Å) | 1.76 | 1.75 | 1.76 | 1.75 |
| C-N Bond Length (Å) | 1.38 | 1.37 | 1.38 | 1.37 |
This table is illustrative and based on general trends observed in computational studies of substituted benzothiazoles. Actual values would require specific calculations for each molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity and electronic properties. core.ac.uk The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. researchgate.net A smaller gap suggests higher reactivity. scirp.org
In substituted benzothiazoles, the nature and position of the substituent have been shown to modulate the HOMO and LUMO energy levels. scirp.org For this compound, the electron-donating butoxy group would be expected to raise the energy of the HOMO, while the electron-withdrawing chloro group would lower the energy of the LUMO. This combined effect would likely result in a smaller HOMO-LUMO gap compared to the unsubstituted benzothiazole, suggesting increased reactivity.
Analysis of frontier molecular orbitals offers valuable insights into the molecule's charge transfer characteristics. scirp.org The distribution of HOMO and LUMO across the molecule indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively.
Table 2: Conceptual Frontier Orbital Energies for Substituted Benzothiazoles
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzothiazole | -6.5 | -1.2 | 5.3 |
| 2-Chlorobenzothiazole | -6.8 | -1.8 | 5.0 |
| 6-Alkoxybenzothiazole | -6.2 | -1.1 | 5.1 |
| This compound (Predicted) | -6.4 | -1.9 | 4.5 |
This table presents hypothetical data based on established trends for substituted aromatic systems.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying reactive sites. scirp.org These maps illustrate regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. scispace.com
For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the thiazole (B1198619) ring, indicating its nucleophilic character. The butoxy group's oxygen atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the benzene (B151609) ring and the carbon atom attached to the chlorine would exhibit positive potential, marking them as potential sites for electrophilic interaction. The presence of the electron-withdrawing chlorine atom at the 2-position would significantly influence the electrostatic potential around the thiazole ring.
By analyzing an MEP map, researchers can pinpoint reactive sites on a molecule and anticipate its reactivity. scirp.org This assessment is further enhanced by incorporating global and local reactivity descriptors. scirp.org
Computational Studies of Reaction Mechanisms
Computational chemistry is also a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and the influence of solvents on reaction pathways.
Understanding the mechanism of a chemical reaction involves identifying the transition states and calculating the associated energy barriers. For reactions involving this compound, such as nucleophilic substitution at the 2-position, computational methods can model the reaction pathway.
The reaction of 2-chlorobenzothiazoles with nucleophiles is a common transformation. acs.org A computational study of this reaction would involve locating the transition state structure for the nucleophilic attack on the C2 carbon of the thiazole ring. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. The SN2 mechanism, for example, involves a single transition state where the nucleophile forms a bond as the leaving group departs. libretexts.org
Quantum chemical calculations have been used to study the multi-channel regioselective nucleophilic substitution in similar heterocyclic systems, revealing the energetic favorability of different reaction pathways. nih.gov For this compound, such calculations would clarify whether substitution occurs preferentially at the 2-position and how the butoxy group influences the reaction's energy profile.
Table 3: Hypothetical Energy Barriers for Nucleophilic Substitution on 2-Chlorobenzothiazole Derivatives
| Reactant | Nucleophile | Transition State Energy (kcal/mol) | Product |
| 2-Chlorobenzothiazole | Aniline | 25 | 2-(Phenylamino)benzothiazole |
| This compound | Aniline | 22 | 6-Butoxy-2-(phenylamino)benzothiazole |
This table is illustrative, suggesting that the electron-donating butoxy group might lower the activation energy for nucleophilic substitution by stabilizing the transition state.
Solvents can play a crucial role in chemical reactions, influencing reaction rates and even altering reaction mechanisms. researchgate.netnih.gov Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the reaction pathways of this compound.
Studies on related benzothiazole derivatives have shown that the solvent can regulate excited-state reaction mechanisms. researchgate.netnih.gov For ground-state reactions, the polarity of the solvent can affect the stability of charged intermediates and transition states. In the case of a nucleophilic substitution on this compound, a polar solvent would be expected to stabilize the polar transition state, thereby accelerating the reaction.
Theoretical studies on benzothiazole derivatives have been conducted in both the gas phase and in aqueous phases to understand their reactivity and stability. scirp.org These studies reveal that the dipole moment, a good indicator of a compound's solubility and reactivity, can be significantly influenced by the solvent environment. scirp.org
Spectroscopic Property Predictions of this compound
Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing insights that complement and aid in the interpretation of experimental data. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts, as well as its Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra, are crucial for its structural elucidation and characterization.
Computational NMR Chemical Shift Prediction
The prediction of NMR chemical shifts through computational methods is a valuable tool for verifying chemical structures. The Gauge-Independent Atomic Orbital (GIAO) method, a common approach within Density Functional Theory (DFT), is frequently employed for this purpose. mdpi.com This method has been shown to be accurate and widely accepted for predicting the ¹H and ¹³C NMR spectra of various molecules, including benzothiazole derivatives. mdpi.com
For this compound, the process would involve an initial geometry optimization of the molecule, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) and considering a solvent model to mimic experimental conditions. mdpi.com Following optimization, the GIAO method is applied to calculate the isotropic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS).
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational studies of similar compounds, is presented below. It is important to note that these are estimated values and would require specific calculations for confirmation.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 115 - 140 |
| C-Cl | - | 145 - 155 |
| C-S | - | 150 - 160 |
| C-N | - | 160 - 170 |
| Butoxy -OCH₂- | 3.9 - 4.2 | 65 - 75 |
| Butoxy -CH₂- | 1.7 - 2.0 | 30 - 40 |
| Butoxy -CH₂- | 1.4 - 1.7 | 18 - 25 |
| Butoxy -CH₃ | 0.9 - 1.1 | 10 - 15 |
Note: This table is illustrative and not based on direct computational results for this compound.
Simulated UV-Vis and IR Spectra
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the simulation would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
Studies on other benzothiazole derivatives have shown that substituents significantly influence the UV-Vis spectra. The introduction of auxochromic groups like alkoxy (-OR) can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. nih.gov For this compound, electronic transitions would likely involve the π-system of the benzothiazole core. The NIST WebBook of Chemistry provides UV/Visible spectrum data for the parent compound, Benzothiazole, which can serve as a basic reference. nist.gov
Infrared (IR) Spectroscopy: The simulation of IR spectra is also typically performed using DFT calculations. After geometry optimization, the vibrational frequencies and their corresponding intensities are calculated. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method. nist.gov
The simulated IR spectrum of this compound would be expected to show characteristic peaks for the various functional groups present in the molecule. These would include:
C-H stretching vibrations of the aromatic ring and the butoxy chain.
C=N stretching of the thiazole ring.
C-O stretching of the butoxy group.
C-Cl stretching.
The table below summarizes the expected IR absorption frequencies for the key functional groups in this compound, based on typical values for similar compounds.
| Functional Group | Expected Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| C=N (Thiazole) | Stretching | 1600 - 1650 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-O (Ether) | Stretching | 1200 - 1260 |
| C-Cl | Stretching | 600 - 800 |
Note: This table is illustrative and not based on direct computational results for this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.
Conformational Flexibility and Dynamics in Solution
The butoxy group in this compound introduces a degree of conformational flexibility. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations in a given solvent. The simulation would track the trajectories of all atoms over time, providing insights into the rotational dynamics of the C-O and C-C bonds of the butoxy chain.
While specific MD studies on this compound are not available, research on other benzothiazole derivatives has utilized MD simulations to understand their structural stability. nih.govacs.org For this compound, an MD simulation in a solvent like water or chloroform (B151607) would reveal the preferred orientation of the butoxy chain relative to the benzothiazole ring system and how this is influenced by solvent interactions.
Interaction with Model Environments
MD simulations can also be employed to study the interaction of this compound with model environments, such as a lipid bilayer or a protein active site. These simulations are particularly relevant for understanding the behavior of the molecule in biological systems. For instance, simulations could predict how the molecule partitions between an aqueous and a non-polar environment, providing an estimate of its lipophilicity.
In the context of drug design, MD simulations are used to investigate the binding stability of a ligand to its target protein. nih.govacs.org Although no specific biological target for this compound is discussed here, the methodology would involve docking the molecule into a protein's binding site and then running an MD simulation to assess the stability of the resulting complex. Analysis of the simulation can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov
For a series of benzothiazole derivatives including this compound, a QSAR study could be developed to predict a particular biological activity, such as antifungal or anticancer potency. nih.govresearchgate.net This would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates a subset of these descriptors with the observed activity. nih.gov
Similarly, a QSPR model could be developed to predict physicochemical properties like solubility, boiling point, or the n-octanol/water partition coefficient (logP). nih.gov Such models are valuable for estimating the properties of new or untested compounds, thereby guiding the design of molecules with desired characteristics.
While no specific QSAR or QSPR models for this compound have been published, the general approach has been successfully applied to other classes of halogenated and alkoxy-substituted aromatic compounds. nih.govnih.gov A hypothetical QSAR/QSPR study for a series of substituted benzothiazoles might reveal, for example, that lipophilicity and certain electronic properties are key determinants of their biological activity or physical properties.
No Specific Computational and Theoretical Chemistry Studies Found for this compound
Despite a comprehensive search of scientific literature and databases, no specific computational and theoretical chemistry studies focusing solely on the compound this compound were identified. Therefore, the generation of a detailed article on its computational design, reactivity, and stability profiles, as per the requested outline, cannot be fulfilled at this time.
While general computational methodologies are widely applied to the broader class of benzothiazole derivatives, specific research findings for this compound are not present in the available public research. The development of a scientifically accurate article with detailed research findings, as instructed, is contingent on the existence of such primary research.
Computational chemistry and theoretical studies are crucial for modern drug discovery and materials science. These methods, including Density Functional Theory (DFT) and molecular docking, are often used to predict the properties of novel compounds. For many benzothiazole derivatives, these techniques have been employed to explore their electronic structures, potential as anticancer or antimicrobial agents, and to design new molecules with enhanced activities. However, it appears that this compound has not yet been a specific subject of such in-depth computational investigation in published literature.
Without specific data from dedicated studies on this compound, any attempt to generate content for the requested sections on "Computational Design of Novel Derivatives with Desired Properties" and "Prediction of Reactivity and Stability Profiles" would be speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.
Further research into this specific compound is required before a comprehensive article on its computational and theoretical chemistry can be written.
Potential Applications and Functional Materials Derived from 6 Butoxy 2 Chlorobenzo D Thiazole
Role as a Key Synthetic Intermediate
The reactivity of the 2-chloro position on the benzothiazole (B30560) ring makes 6-Butoxy-2-chlorobenzo[d]thiazole a highly adaptable precursor for a variety of organic transformations. This allows for the strategic introduction of diverse functional groups, leading to the construction of more complex molecular frameworks.
Building Block for Complex Heterocyclic Systems
The 2-chlorobenzothiazole (B146242) moiety is a well-established electrophilic partner in a range of cross-coupling reactions. This reactivity is the foundation for its use in building intricate heterocyclic systems. Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are particularly effective for creating new carbon-carbon bonds at the C2 position. harvard.edunih.gov For instance, the Suzuki coupling of a 2-chlorobenzothiazole with various aryl boronic acids can yield 2-arylbenzothiazoles, a scaffold of significant interest. nih.govnih.gov Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the synthesis of 2-aminobenzothiazole (B30445) derivatives by reacting the 2-chloro precursor with a variety of primary and secondary amines. researchgate.net
These synthetic strategies are directly applicable to this compound, where the butoxy group can modulate the electronic properties and solubility of the resulting complex heterocyclic systems. The versatility of these reactions opens pathways to a vast library of novel compounds with tailored structures and properties.
Table 1: Representative Synthetic Transformations of 2-Chlorobenzothiazoles
| Reaction Type | Reactants | Product Type | Potential Application |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | 2-Aryl-6-butoxybenzothiazole | Organic electronics, optical materials |
| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst | 2-Amino-6-butoxybenzothiazole | Pharmacological scaffolds |
| Nucleophilic Aromatic Substitution | Thiol, base | 2-Thioether-6-butoxybenzothiazole | Biologically active compounds |
| Stille Coupling | Organostannane, Pd catalyst | 2-Alkyl/Aryl-6-butoxybenzothiazole | Complex molecule synthesis |
Precursor for Pharmacologically Relevant Scaffolds (excluding clinical applications)
The benzothiazole nucleus is a common feature in many compounds with recognized biological activity. nih.govmdpi.comekb.eg The ability to functionalize this compound at the C2 position is therefore of great interest in the exploration of new pharmacologically relevant scaffolds. By introducing different substituents, chemists can systematically investigate the structure-activity relationships of novel benzothiazole derivatives.
For example, the synthesis of 2-aminobenzothiazole derivatives from their 2-chloro precursors can lead to compounds with potential biological relevance. researchgate.netderpharmachemica.com Furthermore, the reaction with various nucleophiles can introduce a wide array of functional groups, each potentially interacting differently with biological targets. nih.gov The butoxy group at the 6-position can influence the lipophilicity and metabolic stability of these potential drug scaffolds, which are important considerations in the early stages of drug discovery research. While this article does not delve into clinical applications, the synthetic utility of this compound in generating diverse molecular libraries is a crucial first step in identifying new lead compounds for further investigation.
Exploration in Materials Science
The unique combination of a conjugated benzothiazole system and a flexible butoxy group makes this compound an attractive candidate for the development of advanced organic materials. Its properties can be fine-tuned through chemical modification, leading to materials with specific optical and electronic characteristics.
Development of Optically Active Materials
Commercial suppliers of fine chemicals often categorize this compound under "Optical Materials" and "Aggregation-Induced Emission" (AIE). nih.govbldpharm.com This suggests its use in the creation of substances that interact with light in unique ways. The benzothiazole core is known to be a part of many fluorescent molecules. mdpi.com The butoxy group can enhance solubility in organic solvents, facilitating the processing of these materials into thin films or other device structures. The reactive 2-chloro position allows for the attachment of other chromophores or functional units to create more complex dyes and pigments with tailored absorption and emission profiles.
Application in Electronic and Photoelectronic Devices
The compound is also listed as a building block for "OLED Materials" and "Electronic Materials". nih.govbldpharm.com This points to its potential role in the fabrication of organic light-emitting diodes (OLEDs) and other organic electronic devices. In this context, derivatives of this compound could function as charge-transporting materials, emitters, or hosts in the emissive layer of an OLED. The benzothiazole moiety provides the necessary electronic properties for charge transport, while the butoxy group can be used to engineer the material's morphology and processing characteristics.
Incorporation into Organic Monomers and Polymers
A particularly interesting potential application of this compound is as an "organic monomer of COF" (Covalent Organic Frameworks). nih.govbldpharm.com COFs are a class of porous crystalline polymers with a wide range of potential applications, including gas storage, catalysis, and sensing. The ability to functionalize this compound at two distinct points—the 2-chloro position and potentially through further modification of the butoxy group or the aromatic ring—makes it a candidate for inclusion in the intricate, ordered structures of COFs. The resulting polymers could exhibit novel electronic or optical properties arising from the regular arrangement of the benzothiazole units within the framework.
Table 2: Potential Applications in Materials Science
| Application Area | Role of this compound | Key Structural Features |
| Optically Active Materials | Precursor to fluorescent dyes and AIEgens | Benzothiazole core, functionalizable 2-position |
| Electronic and Photoelectronic Devices (e.g., OLEDs) | Building block for charge transport or emissive materials | Conjugated benzothiazole system, solubility-enhancing butoxy group |
| Organic Monomers and Polymers (e.g., COFs) | Monomer for the synthesis of porous, crystalline polymers | Reactive sites for polymerization, tunable properties |
Investigation of Aggregation-Induced Emission Properties
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. This process is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which closes non-radiative decay pathways and promotes radiative emission. Benzothiazole and its derivatives are prominent scaffolds in the design of AIE-active materials, or "AIEgens".
Research into benzothiazole-based systems has revealed their potential for AIE, often combined with other photophysical processes like excited-state intramolecular proton transfer (ESIPT). For instance, a fluorescent probe based on a benzothiazole derivative was synthesized to recognize hypochlorite (B82951) (ClO⁻). sioc-journal.cn This probe operates on a dual mechanism of "Aggregation-Induced Emission + Excited-State Intramolecular Proton Transfer" (AIE+ESIPT). sioc-journal.cn In the presence of ClO⁻, the probe releases a fluorophore, leading to a dramatic increase in quantum yield from 0 to 42.88% and a visible change from no fluorescence to a strong orange-red emission. sioc-journal.cn
Similarly, donor-acceptor (D-A) molecules incorporating benzothiadiazole (a related heterocyclic structure) as the acceptor and carbazole (B46965) as the donor have been shown to exhibit significant AIE effects. mdpi.comrsc.org In a good solvent, intramolecular rotation leads to low fluorescence. However, in an aggregated state, these rotations are restricted, deactivating non-radiative pathways and enhancing fluorescence quantum yield from approximately 0.1 in solution to 0.8 in the solid state. mdpi.com The investigation into these mechanisms provides a framework for designing novel functional materials derived from the this compound core for applications in sensing, bioimaging, and optoelectronic devices. mdpi.comrsc.orgresearchgate.net
Mechanism-Based Biological Probe Development
The benzothiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are widely explored as probes and inhibitors for various biological targets. The mechanisms of action are a key area of study to enable the rational design of more potent and selective agents.
Enzyme Inhibition Mechanism Studies (e.g., SHP2, 3CLpro)
Derivatives of benzothiazole are investigated as inhibitors of critical enzymes involved in disease pathology, such as SHP2 in cancer and 3CLpro in viral infections.
SHP2 (Src homology region 2 domain-containing protein tyrosine phosphatase 2): SHP2 is a key phosphatase that regulates cell signaling pathways, including the RAS/MAPK pathway, which is crucial for cell proliferation and survival. bohrium.comnih.gov Aberrant SHP2 activity is linked to various cancers, making it a significant therapeutic target. nih.govnih.gov SHP2 inhibitors can function through two primary mechanisms:
Allosteric Inhibition: This is the most common mechanism for potent and selective SHP2 inhibitors. These molecules bind to a tunnel-like allosteric site at the interface of the N-SH2, C-SH2, and PTP domains. mdpi.com This binding stabilizes SHP2 in its closed, auto-inhibited conformation, preventing the catalytic site from accessing its substrates. nih.govmdpi.com
Catalytic Site Inhibition: Some compounds directly target the catalytic cleft of the PTP domain. In-silico docking and enzymatic assays have shown that certain compounds have a preferential affinity for this catalytic site over the allosteric site, leading to a reduction in SHP2's enzymatic activity. nih.gov
Studies on SHP2 inhibitors have demonstrated that their action can lead to a significant reduction in the expression of downstream signaling proteins like KRAS, p-ERK, and p-STAT3 in certain cancer cell lines. nih.gov
3CLpro (3-Chymotrypsin-like Protease): This viral protease is essential for the replication of coronaviruses, including SARS-CoV-2, by cleaving viral polyproteins into functional units. mdpi.com The absence of a human homolog makes it an attractive target for antiviral drugs. mdpi.com Thiazole-based derivatives have been explored as 3CLpro inhibitors, acting through several proposed mechanisms:
Covalent Inhibition: The catalytic site of 3CLpro features a Cys-His dyad. Inhibitors with an electrophilic "warhead," such as an aldehyde, can undergo a nucleophilic attack from the catalytic cysteine (Cys145), forming a reversible and stable thiohemiacetal or hemimercaptol. mdpi.comdovepress.com
Non-Covalent Binding: Inhibitors can also bind non-covalently within the enzyme's active site. Molecular modeling of thiazole-based inhibitors shows key interactions, such as hydrogen bonds with residues like Gln189 and Glu166, and arene-arene (π-π) stacking interactions with the crucial catalytic residue His41. nih.gov Docking studies of 8H-indeno[1,2-d]thiazole derivatives showed them fitting well into the S1 and S2 binding pockets of the protease. nih.gov
| Enzyme | Inhibition Mechanism | Key Features | References |
|---|---|---|---|
| SHP2 | Allosteric Inhibition | Stabilizes the auto-inhibited (closed) conformation of the enzyme, preventing substrate access. | nih.gov, mdpi.com |
| SHP2 | Catalytic Site Inhibition | Directly binds to the active site (PTP domain) to block enzymatic activity. | nih.gov |
| 3CLpro | Covalent Inhibition | Forms a reversible thiohemiacetal with the catalytic cysteine (Cys145). | mdpi.com, dovepress.com |
| 3CLpro | Non-Covalent Binding | Interacts with active site residues (e.g., His41, Glu166) via hydrogen bonds and hydrophobic interactions. | nih.gov, nih.gov |
Receptor Binding and Agonism/Antagonism Mechanisms (e.g., D2 dopamine (B1211576) receptor partial agonism)
The development of ligands for G-protein coupled receptors (GPCRs), such as the dopamine D2 receptor (D2R), is a major focus of neuropharmacology. D2Rs are primary targets for treating disorders like schizophrenia. nih.gov The mechanism of action for drugs at these receptors can be complex:
Antagonism: Traditional antipsychotics often act as D2R antagonists, blocking the receptor and preventing dopamine from binding.
Partial Agonism: Newer, atypical antipsychotics can act as partial agonists. These drugs bind to the receptor and produce a response that is lower than that of the endogenous full agonist (dopamine). This allows them to act as functional stabilizers: when dopamine levels are high, they act as antagonists, and when dopamine levels are low, they provide a low level of receptor stimulation. nih.gov
Aripiprazole is a classic example of a D2R partial agonist. nih.gov Mechanistic studies show that while it can inhibit dopamine-induced functional responses, it does not lead to the same receptor upregulation or hyperfunctionality seen with full antagonists like haloperidol. nih.gov This is thought to contribute to a better side-effect profile. The D2 receptor exists in two isoforms, D2S and D2L, which are coupled to Gi proteins and act to inhibit the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The development of novel chemical scaffolds, potentially derived from versatile cores like this compound, could yield new modulators of D2R and other GPCRs with unique signaling properties.
Antimicrobial Mode of Action Investigations
Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity, and research has focused on elucidating their various modes of action to overcome microbial resistance. nih.govnih.gov Rather than simply testing efficacy, studies investigate the specific cellular processes disrupted by these compounds.
Key mechanisms of antimicrobial action for benzothiazole derivatives include:
Inhibition of Cell Wall Synthesis: Some derivatives target enzymes essential for building the bacterial cell wall. One such enzyme is the uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), which is involved in peptidoglycan synthesis. Molecular docking studies have shown that benzothiazole compounds can bind effectively to the active site of the MurB enzyme. nih.gov
Inhibition of Nucleic Acid Synthesis: The bacterial DNA gyrase is a validated target for antibiotics. This enzyme is crucial for DNA replication, and its inhibition by benzothiazole derivatives prevents bacterial proliferation. nih.gov
Inhibition of Protein Synthesis: Peptide deformylase is an essential bacterial enzyme that removes the formyl group from newly synthesized proteins. Benzothiazole derivatives have been shown to inhibit this enzyme, thereby disrupting protein maturation and leading to bacterial death. nih.gov
| Mechanism of Action | Enzyme/Process Targeted | References |
|---|---|---|
| Inhibition of Cell Wall Synthesis | MurB Enzyme | nih.gov |
| Inhibition of Nucleic Acid Synthesis | DNA Gyrase | nih.gov |
| Inhibition of Protein Synthesis | Peptide Deformylase | nih.gov |
| Inhibition of Folate Synthesis | Dihydrofolate Reductase, Dihydropteroate Synthase | nih.gov |
Structure-activity relationship studies indicate that substitutions on the benzothiazole ring are critical. For example, the presence of a chloro group at the 5th position of the benzothiazole ring was found to increase antibacterial activity in one study. nih.gov Another study synthesized derivatives from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) and found that the resulting triazolo-thiadiazole structures were more active than their oxadiazole counterparts. nih.gov
Anticancer Mechanisms of Action
Thiazole (B1198619) and benzothiazole derivatives are frequently investigated for their anticancer properties, with research focusing on their specific molecular mechanisms of action beyond general cytotoxicity. nih.govnih.gov
Identified anticancer mechanisms include:
Induction of Apoptosis: A primary mechanism is the triggering of programmed cell death, or apoptosis. Studies on benzothiazolopyrimidine derivatives showed they significantly increase the percentage of early apoptotic cells in colorectal cancer cell lines. nih.gov Histopathological analysis of tumor tissues from in vivo models confirmed an increased number of apoptotic cells following treatment. nih.gov
Cell Cycle Arrest: Some thiazole derivatives have been shown to influence the cell cycle, arresting cancer cells in a particular phase and preventing their proliferation. nih.gov
Mitochondrial Depolarization: The induction of apoptosis is often linked to the mitochondrial pathway. Certain thiazole compounds have been found to cause depolarization of the mitochondrial membrane, a key step in initiating apoptosis. nih.gov
Inhibition of Signaling Pathways: As discussed previously, derivatives targeting the SHP2 phosphatase can inhibit the RAS/MAPK signaling pathway. This leads to reduced expression of downstream effectors like p-ERK and p-STAT3, resulting in anti-proliferative and anti-migratory effects in certain cancer cell types. nih.gov
These investigations into the precise mechanisms of action are crucial for developing targeted cancer therapies with improved efficacy.
Agrochemical Research Applications
The benzothiazole scaffold is not only important in medicine but also in agriculture. nih.govnih.gov The structural stability and ease of modification of the benzothiazole ring make it an excellent starting point for the discovery of new agrochemicals. nih.gov Research in the last two decades has demonstrated that benzothiazole derivatives possess a wide range of biological activities relevant to crop protection. nih.gov
These activities include:
Fungicidal Activity
Antibacterial Activity
Herbicidal Activity
Insecticidal Activity
Antiviral Activity
Systematic reviews of the field highlight that benzothiazoles are important fused heterocyclic scaffolds in the discovery of novel agrochemicals. nih.govnih.gov Research focuses on understanding the structure-activity relationships (SAR) and the mechanisms of action to develop new products, potentially with novel modes of action to combat resistance to existing treatments. nih.gov The broad applicability of the benzothiazole core suggests that derivatives of this compound could be synthesized and screened for a variety of agrochemical uses.
The Fungicidal Potential of this compound: A Novel Avenue in Plant Protection
The relentless battle against fungal pathogens in agriculture has driven the continuous exploration of novel chemical entities with enhanced efficacy and specific modes of action. Within this pursuit, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This article focuses on the potential applications of a specific derivative, this compound, in the development of new-generation fungicides and the intricate structure-activity relationships that govern its efficacy as a plant protection agent.
Future Research Directions and Outlook for 6 Butoxy 2 Chlorobenzo D Thiazole
Exploration of Novel Reaction Pathways and Catalysis
The synthetic versatility of the 2-chloro-benzothiazole moiety is a key area for future investigation. The chlorine atom at the 2-position serves as an excellent leaving group, making it a prime site for nucleophilic substitution reactions. Future research will likely focus on expanding the range of nucleophiles that can be introduced at this position, leading to a diverse library of 2-substituted-6-butoxybenzothiazoles.
Modern synthetic methodologies, particularly those employing transition-metal catalysis, are expected to play a pivotal role. nih.gov For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce a wide array of aryl, vinyl, and alkynyl groups at the 2-position. researchgate.net Furthermore, the development of more sustainable and efficient catalytic systems, including the use of earth-abundant metals like copper and iron, will be a significant research avenue. nih.gov The exploration of one-pot and multicomponent reactions starting from precursors of 6-Butoxy-2-chlorobenzo[d]thiazole could also streamline the synthesis of complex derivatives, adhering to the principles of green chemistry by minimizing waste and energy consumption. ekb.eg
Development of Advanced Functional Materials Based on the Scaffold
The inherent photophysical properties of the benzothiazole (B30560) core make it an attractive scaffold for the development of advanced functional materials. The butoxy group at the 6-position can enhance solubility in organic solvents and influence the solid-state packing of the molecule, which are crucial for material processing and performance.
Future research is anticipated to explore the potential of this compound derivatives in various material science applications. By strategically modifying the 2-position, it is possible to tune the electronic and optical properties of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups could modulate the HOMO-LUMO energy gap, leading to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com The development of fluorescent probes for the detection of specific analytes is another promising direction, where the benzothiazole core can act as a fluorophore whose emission is modulated by binding events.
In-depth Mechanistic Studies of Biological Interactions at the Molecular Level
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The specific substitution pattern of this compound provides a unique starting point for the design of new therapeutic agents.
Future research will necessitate in-depth mechanistic studies to understand how derivatives of this compound interact with biological targets at the molecular level. Techniques such as X-ray crystallography and cryo-electron microscopy will be invaluable for obtaining high-resolution structures of these molecules bound to their target proteins. This structural information will be crucial for understanding the key interactions that drive biological activity and for guiding the rational design of more potent and selective inhibitors. Furthermore, detailed biochemical and cellular assays will be required to elucidate the downstream effects of these compounds on signaling pathways and cellular processes. nih.gov
Applications in Supramolecular Chemistry and Self-Assembly
Future investigations are expected to focus on designing and synthesizing derivatives of this compound that can self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, and vesicles. These self-assembled materials could find applications in areas like drug delivery, tissue engineering, and catalysis. The introduction of specific functional groups capable of forming non-covalent interactions, such as hydrogen bonds or metal-ligand coordination, will be a key strategy in controlling the self-assembly process and the morphology of the resulting nanostructures.
Leveraging Computational Insights for Directed Synthesis and Application Development
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. mdpi.comresearchgate.net For this compound, computational methods will be instrumental in guiding future research efforts.
Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of novel derivatives, providing insights into their potential applications in materials science. mdpi.comresearchgate.net Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of these compounds to biological targets, aiding in the design of new drug candidates. researchgate.net These computational studies can help to prioritize synthetic targets, reducing the time and resources required for experimental work. The synergy between computational predictions and experimental validation will be crucial for accelerating the discovery and development of new applications for the this compound scaffold.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for 6-Butoxy-2-chlorobenzo[d]thiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, halogenation of benzo[d]thiazole precursors under controlled temperatures (40–60°C) using catalysts like FeCl₃ or AlCl₃ introduces chlorine at position 2. The 6-butoxy group is introduced via nucleophilic substitution with butanol in anhydrous conditions, requiring inert atmospheres (N₂/Ar) to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity >95% .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., butoxy group integration at δ 1.0–1.5 ppm for -CH₂CH₂CH₂CH₃ and δ 3.8–4.2 ppm for -OCH₂) .
- IR Spectroscopy : Identifies C-Cl (550–600 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretching vibrations .
- TLC : Monitors reaction progress using silica plates (ethyl acetate:hexane = 1:3) with UV visualization .
Q. What solvent systems are suitable for recrystallizing this compound?
- Methodological Answer : Ethanol-water mixtures (7:3 v/v) achieve high-purity crystals. Alternative solvents include acetone-hexane (for temperature-sensitive compounds) or acetic acid (for polar impurities). Slow cooling (1–2°C/min) minimizes occluded solvents .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for modifying the 6-butoxy group?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model substituent effects on ring electronics. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., enzymes), guiding rational design of derivatives with enhanced binding affinities .
Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., HeLa for cytotoxicity) and control groups to reduce variability .
- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers.
- Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (Hammett constants) with activity trends .
Q. How does the electronic nature of substituents affect the thiazole ring's reactivity?
- Methodological Answer : Electron-withdrawing groups (e.g., -Cl at position 2) deactivate the thiazole ring, reducing electrophilic substitution rates. Conversely, electron-donating groups (e.g., -OBut at position 6) enhance nucleophilic attack at position 5. Cyclic voltammetry (CV) quantifies redox potentials, revealing substituent-induced electronic perturbations .
Q. What in silico approaches model this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability (e.g., 100 ns simulations in GROMACS) to assess binding free energies (MM-PBSA method).
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with kinase ATP-binding pockets) using Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
